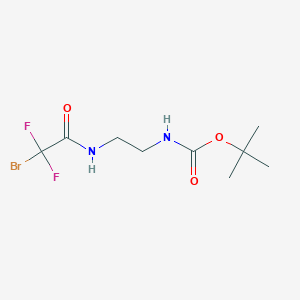
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C9H15BrF2N2O3. This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and carbamate functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-2,2-difluoroacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine and fluorine atoms.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate involves its interaction with biological molecules, particularly proteins and enzymes. The bromine and fluorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-bromoethyl)carbamate: Similar in structure but lacks the difluoroacetamido group, making it less reactive.
Ethyl bromodifluoroacetate: Contains a bromodifluoroacetate group but lacks the carbamate functionality, leading to different reactivity and applications.
Tert-butyl (2-(2-bromoethoxy)ethyl)carbamate: Similar in structure but contains an ethoxy group instead of the difluoroacetamido group, affecting its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
Molecular Formula |
C9H15BrF2N2O3 |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromo-2,2-difluoroacetyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C9H15BrF2N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
LGQPXGWTFUETNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















